molecular formula C10H9ClFN3 B7469876 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline

3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline

Cat. No. B7469876
M. Wt: 225.65 g/mol
InChI Key: IWHZOMVKJZIJDX-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline, also known as CFIM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CFIM belongs to the class of imidazole-based compounds and has been found to exhibit a range of biological activities. In

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline is not fully understood, but it is believed to act by inhibiting the synthesis of DNA and RNA in bacterial and fungal cells. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline has been found to have minimal toxicity in vitro and in vivo studies, making it a safe candidate for further research. It has also been found to exhibit good bioavailability, allowing it to be easily absorbed and distributed throughout the body.

Advantages and Limitations for Lab Experiments

3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, its limited solubility in water and some organic solvents can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline, including:
1. Investigating its potential as a therapeutic agent for the treatment of drug-resistant bacterial and fungal infections.
2. Exploring its potential as a cancer treatment, either alone or in combination with other drugs.
3. Investigating its mechanism of action in more detail to better understand its biological activity.
4. Developing more efficient synthesis methods to improve its scalability and reduce production costs.
5. Studying its potential as a therapeutic agent for other diseases, such as inflammation and autoimmune disorders.
Conclusion
In conclusion, 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline is a promising chemical compound with significant potential for therapeutic applications. Its ease of synthesis, high purity, and low toxicity make it an attractive candidate for further research. With continued study, 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline may prove to be a valuable tool in the fight against bacterial and fungal infections, cancer, and other diseases.

Synthesis Methods

The synthesis of 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline involves a multistep process starting with the reaction of 2-chloro-4-fluoroaniline with imidazole-2-carboxaldehyde, followed by the addition of sodium borohydride and subsequent chlorination to form 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline. The synthesis method has been optimized to produce high yields of pure 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline, making it suitable for large-scale production.

Scientific Research Applications

3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline has been extensively studied for its potential therapeutic applications, including its antimicrobial, antifungal, and anticancer properties. It has been found to exhibit potent activity against a range of bacterial and fungal strains, including drug-resistant strains. 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline has also shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment.

properties

IUPAC Name

3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3/c11-8-5-7(1-2-9(8)12)15-6-10-13-3-4-14-10/h1-5,15H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHZOMVKJZIJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC2=NC=CN2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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